molecular formula C17H27ClN2O2 B14704034 (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride CAS No. 20684-29-1

(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride

Katalognummer: B14704034
CAS-Nummer: 20684-29-1
Molekulargewicht: 326.9 g/mol
InChI-Schlüssel: LVAUXSVPYFVQSV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride is a chemical compound known for its unique structure and properties. It is often used in various scientific research applications due to its potential biological activities and interactions with different molecular targets.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride typically involves the reaction of 2,6-dimethylphenyl with 4-methylpiperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are carefully controlled to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high yield, making the compound readily available for various applications .

Analyse Chemischer Reaktionen

Types of Reactions

(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed .

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride is widely used in scientific research due to its potential biological activities. Some of its applications include:

Wirkmechanismus

The mechanism of action of (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride involves its interaction with specific molecular targets, such as proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the observed biological effects. The compound’s structure allows it to bind to these targets with high affinity, making it a valuable tool in research .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Some compounds similar to (2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride include:

Uniqueness

What sets this compound apart from similar compounds is its specific structure, which imparts unique properties and interactions with molecular targets. This uniqueness makes it particularly valuable in research and potential therapeutic applications .

Eigenschaften

CAS-Nummer

20684-29-1

Molekularformel

C17H27ClN2O2

Molekulargewicht

326.9 g/mol

IUPAC-Name

(2,6-dimethylphenyl) 2-(4-methylpiperazin-1-yl)butanoate;hydrochloride

InChI

InChI=1S/C17H26N2O2.ClH/c1-5-15(19-11-9-18(4)10-12-19)17(20)21-16-13(2)7-6-8-14(16)3;/h6-8,15H,5,9-12H2,1-4H3;1H

InChI-Schlüssel

LVAUXSVPYFVQSV-UHFFFAOYSA-N

Kanonische SMILES

CCC(C(=O)OC1=C(C=CC=C1C)C)N2CCN(CC2)C.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.